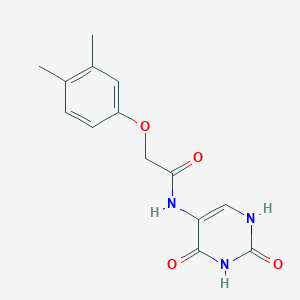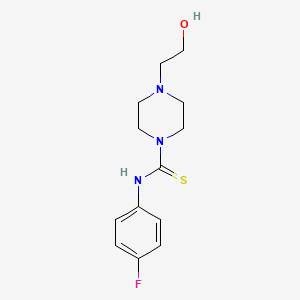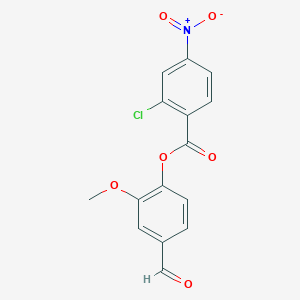
3-(aminosulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(aminosulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide, also known as Compound 1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 3-(aminosulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide 1 is not fully understood. However, it has been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the production of inflammatory cytokines and the progression of cancer.
Biochemical and Physiological Effects:
This compound 1 has been found to have both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of enzymes such as COX-2 and MMP-9. Physiologically, it has been found to reduce inflammation, induce apoptosis in cancer cells, and inhibit viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(aminosulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide 1 in lab experiments is its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential candidate for the treatment of various diseases.
One limitation of using this compound 1 in lab experiments is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(aminosulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide 1. One direction is to further investigate its mechanism of action. Another direction is to study its potential therapeutic applications in vivo. Additionally, the synthesis of analogs of this compound 1 may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Métodos De Síntesis
3-(aminosulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide 1 can be synthesized using a multi-step process. The first step involves the synthesis of 3-nitrobenzaldehyde, which is then reacted with 4-methylbenzoyl chloride to form 3-nitro-4-methylbenzamide. The final step involves the reaction of 3-nitro-4-methylbenzamide with sulfamic acid to form this compound.
Aplicaciones Científicas De Investigación
3-(aminosulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide 1 has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
This compound 1 has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. This makes it a potential candidate for the treatment of various types of cancer.
In addition, this compound 1 has been found to possess anti-viral properties by inhibiting the replication of viruses such as HIV-1 and HCV. This makes it a potential candidate for the treatment of viral infections.
Propiedades
IUPAC Name |
4-methyl-N-(3-nitrophenyl)-3-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-9-5-6-10(7-13(9)23(15,21)22)14(18)16-11-3-2-4-12(8-11)17(19)20/h2-8H,1H3,(H,16,18)(H2,15,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMKGJVSGVQNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

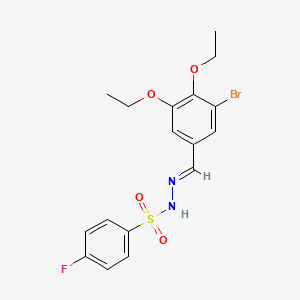

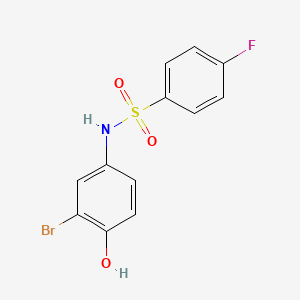
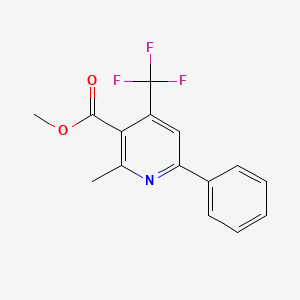
![2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B5808533.png)
![N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5808540.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide](/img/structure/B5808551.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5808554.png)
![1-(4-fluorobenzyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5808559.png)

![ethyl 4-[(4-chlorobenzyl)amino]benzoate](/img/structure/B5808571.png)
